Hexadecanal-d5
Description
Contextualization of Deuterated Long-Chain Aldehydes in Lipid Biochemistry Research
Long-chain fatty aldehydes are crucial components of the cellular lipidome and are involved in various biological processes. nih.gov They are notably found within plasmalogens, a class of phospholipids (B1166683) abundant in the heart and nervous system. nih.gov The study of these aldehydes is complicated by their reactive nature and low concentrations. Deuterated long-chain aldehydes, such as Hexadecanal-d5, provide a powerful solution to this challenge. By introducing a stable isotope label, researchers can differentiate the labeled aldehyde from its naturally occurring, non-labeled counterparts, enabling precise tracking and quantification in complex biological samples. researchgate.net This is particularly valuable in understanding the metabolism of lipids, including their synthesis, degradation, and role in signaling pathways. The use of deuterium-reinforced lipids can also help in protecting cells from lipid peroxidation, a process implicated in numerous diseases. wikipedia.org
Significance of Isotopic Labeling in Metabolic and Enzymatic Pathway Elucidation
Isotopic labeling is a fundamental technique used to trace the journey of molecules through metabolic and enzymatic pathways. wikipedia.org By replacing specific atoms with their isotopes, scientists can follow the transformation of a labeled reactant into its products. wikipedia.org This method, often coupled with sensitive analytical techniques like mass spectrometry, provides invaluable insights into the sequence of reactions and the flow (or flux) of metabolites through a network. researchgate.netcreative-proteomics.com
Stable isotope labeling, using non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a cornerstone of metabolic flux analysis (MFA). creative-proteomics.comtandfonline.com It allows for the differentiation between endogenous metabolites synthesized by the cell and exogenous compounds from the environment. tandfonline.com This technique has been instrumental in discovering new metabolic pathways and understanding the regulation of central carbon metabolism, including glycolysis and the citric acid cycle. nih.gov The kinetic isotope effect, where bonds involving heavier isotopes react more slowly, provides an additional layer of information for studying reaction mechanisms. wikipedia.orgwikipedia.org
Overview of this compound as a Research Tool and Biochemical Probe
This compound serves primarily as an internal standard for the accurate quantification of its non-labeled counterpart, hexadecanal (B134135), in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comchemical-suppliers.eucvmh.fr Hexadecanal is a significant molecule in its own right; it is the 16-carbon aldehyde analog of palmitic acid and is produced during the irreversible breakdown of sphingosine-1-phosphate (S1P), a potent signaling lipid, by the enzyme S1P lyase. caymanchem.com It is also a major constituent of plasmalogens. caymanchem.com
Given the challenges in analyzing reactive aldehydes, the use of a deuterated internal standard like this compound is crucial for obtaining accurate and reproducible quantitative data. nih.govebi.ac.uk It helps to correct for variations during sample preparation and analysis. Beyond its role as an internal standard, deuterated aldehydes can be used as probes to study the enzymatic reactions they participate in and to investigate the downstream effects of aldehyde accumulation in various pathological conditions. ebi.ac.uk
Historical Perspectives on Deuterated Fatty Aldehyde Applications in Mechanistic Biology
The use of deuterated compounds in biological research has a long history, evolving from early mechanistic studies to the development of deuterated drugs. wikipedia.org The application of deuterated fatty aldehydes specifically grew out of the need for more sensitive and reliable methods to study lipid metabolism. Early methods for analyzing fatty aldehydes, such as GC analysis of their dimethylacetal derivatives, laid the groundwork for more advanced mass spectrometric techniques. nih.gov
Properties
Molecular Formula |
C16H27D5O |
|---|---|
Molecular Weight |
245.5 |
InChI |
InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3/i1D3,2D2 |
InChI Key |
NIOYUNMRJMEDGI-ZBJDZAJPSA-N |
SMILES |
CCCCCCCCCCCCCCCC=O |
Synonyms |
1-Hexadecanal; Palmitaldehyde |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Hexadecanal D5
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Long-Chain Aldehydes
The direct replacement of a formyl hydrogen with deuterium (H/D exchange) is the most straightforward approach to producing C-1 deuterated aldehydes. nih.govacs.org Various catalytic systems have been developed to achieve this transformation with high selectivity, particularly for aliphatic aldehydes like hexadecanal (B134135).
Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful, metal-free strategy for the deuteration of aldehydes. nih.gov This method facilitates a reversible hydrogen-deuterium exchange (HDE) reaction at the formyl position. nih.gov The mechanism involves the formation of a Breslow intermediate from the aldehyde and the NHC catalyst. In the presence of a deuterium source, typically deuterium oxide (D₂O), the reversible nature of this intermediate's formation is leveraged to drive the incorporation of deuterium into the final product. nih.gov
This approach is notable for its operational simplicity and cost-effectiveness. nih.gov It has proven effective for a wide range of substrates, including aliphatic aldehydes, which have been challenging for other methods. nih.govarizona.edu The mild conditions and tolerance of various functional groups make NHC catalysis a practical choice for the late-stage deuteration of complex molecules. nih.gov
Transition metal catalysis represents a foundational strategy for H/D exchange reactions. nih.govacs.org However, direct H/D exchange on aliphatic aldehydes using transition metals has been challenging. nih.gov While effective for aromatic aldehydes, these methods can be less successful for long-chain aliphatic substrates. nih.gov
Alternative transition metal-catalyzed routes include reductive carbonylation reactions or the deuteration of precursors like aryl or alkyl halides. xmu.edu.cn For instance, rhodium-catalyzed decarbonylation of aldehydes using D₂O has been developed, though this leads to a deuterated alkane rather than an aldehyde. dicp.ac.cn Palladium-catalyzed reactions can achieve dehalogenative deuteration, which would be applicable if starting from a halogenated hexadecanal precursor. xmu.edu.cn A distinct approach involves a photoredox catalytic system, which uses visible light to mediate a neutral radical process, proving effective for both aromatic and aliphatic aldehydes where transition metal systems may falter. nih.gov
Electrochemical methods offer a green and highly controllable route for deuteration, often using D₂O as an inexpensive and readily available deuterium source. researchgate.netorganic-chemistry.org These methods can be applied to the deuteration of aldehydes and other carbonyl compounds. One system employs a RuO₂ anode for D⁺ generation from D₂O and a specialized palladium on nitrogen-doped carbon (Pdδ+/NC) liquid diffusion cathode to facilitate selective deuteration. researchgate.net
Another approach utilizes an undivided cell with zinc and tin electrodes, where D₂O acts as both the solvent and the deuterium source for reductive deuteration. organic-chemistry.org Electrocatalytic strategies can also be applied to the dehalogenative deuteration of alkyl halides, providing an alternative pathway to deuterated aliphatic chains that can then be converted to aldehydes. xmu.edu.cn These electrochemical methods are promising for large-scale production due to their potential for high throughput and recyclability of components. researchgate.netorganic-chemistry.org
Table 1: Comparison of Site-Specific Deuteration Strategies for Aldehydes
| Methodology | Catalyst/System | Deuterium Source | Key Advantages | Limitations for Long-Chain Aldehydes | References |
|---|---|---|---|---|---|
| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | D₂O | Metal-free, mild conditions, high functional group tolerance, effective for aliphatic substrates. | May require optimization for specific substrates. | nih.gov, arizona.edu |
| Transition Metal | Rhodium, Palladium, etc. | D₂O, Potassium Deuteride | Established for aromatic aldehydes. | Direct H/D exchange can be inefficient for aliphatic aldehydes; potential for side reactions. | nih.gov, |
| Photoredox Catalysis | Organic Dyes/Photocatalysts | D₂O | Mild, visible-light mediated, effective for aliphatic substrates where transition metals fail. | Potential for deuteration at α-positions in some cases. | nih.gov, rsc.org |
| Electrochemistry | Zn/Sn or RuO₂/Pd electrodes | D₂O | Green, high control, uses inexpensive D-source, scalable. | May require specialized electrode materials; potential for over-reduction. | researchgate.net, organic-chemistry.org |
Chemoenzymatic synthesis combines the specificity of biocatalysts with the efficiency of chemical reactions, offering a powerful route to complex deuterated molecules. acs.orgnih.gov For a lipid aldehyde like Hexadecanal-d5, a relevant strategy involves the use of lipases. These enzymes can perform regioselective hydrolysis and esterification on phospholipid precursors. acs.orgeuropa.eu
A plausible route would start with a suitable lysolipid. The sn-2 position can be esterified chemically, while an enzyme like a lipase (B570770) is used to specifically hydrolyze the acyl chain at the sn-1 position. Subsequently, the same enzyme can catalyze the re-esterification at the sn-1 position using a deuterated fatty acid, such as palmitic acid-d31. acs.orgnih.gov The resulting deuterated lipid can then be cleaved to yield the desired this compound. This approach leverages the high specificity of enzymes to ensure deuterium is incorporated at a precise location, resulting in high regiopurity. acs.org
Precursor Selection and Derivatization Routes for this compound Synthesis
The synthesis of this compound relies on the availability of suitable deuterated precursors. The selection of the starting material dictates the subsequent synthetic steps. The most common precursors are based on a C16 carbon chain, with deuterium incorporated prior to the formation of the aldehyde functional group.
Key precursors include:
Palmitic acid-d31: A fully deuterated C16 fatty acid. It can be reduced to the corresponding deuterated alcohol (Hexadecanol-d31), which is then oxidized to Hexadecanal-d31. This is a common starting material prepared via H/D exchange on the unlabeled acid. acs.orgnih.goveuropa.eu
Methyl palmitate-d31: The methyl ester of deuterated palmitic acid, which can be synthesized from the acid. acs.orgnih.gov It serves as a stable intermediate that can be reduced to the alcohol.
Hexadecanol-d5: A partially deuterated C16 alcohol. The synthesis would target specific deuteration, for example at the C1 and C2 positions, before a final oxidation step to yield the aldehyde.
1-Bromohexadecane: A non-deuterated precursor that can undergo dehalogenative deuteration followed by functional group transformation to yield the aldehyde. xmu.edu.cn
The primary derivatization route involves a two-step process from the deuterated fatty acid:
Reduction: The carboxylic acid or ester is reduced to the primary alcohol (Hexadecanol-d5) using a standard reducing agent.
Oxidation: The resulting deuterated alcohol is carefully oxidized to the aldehyde, this compound, using mild oxidation reagents to prevent over-oxidation to the carboxylic acid.
Table 2: Potential Precursors and Derivatization Routes for this compound
| Precursor | Description | Derivatization Route | References |
|---|---|---|---|
| Palmitic acid-d31 | Perdeuterated C16 fatty acid | 1. Reduction to Hexadecanol-d31. 2. Oxidation to Hexadecanal-d31. | acs.org, nih.gov |
| Methyl palmitate-d31 | Methyl ester of deuterated palmitic acid | 1. Reduction to Hexadecanol-d31. 2. Oxidation to Hexadecanal-d31. | acs.org, nih.gov |
| 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine | Lysolipid | Chemoenzymatic modification with deuterated fatty acids, followed by cleavage to release the aldehyde. | acs.org, nih.gov |
| Alkyl Halides (e.g., 1-bromohexadecane) | Halogenated C16 alkane | Electrochemical dehalogenative deuteration followed by conversion to the aldehyde. | xmu.edu.cn |
Optimization of Deuteration Efficiency and Isotopic Purity
Achieving high levels of deuterium incorporation (>95%) and isotopic purity is paramount. nih.gov Several factors must be carefully controlled during the synthesis.
Deuterium Source: Using a large excess of the deuterium source, typically D₂O, helps drive the equilibrium of exchange reactions toward the deuterated product. nih.govnih.gov For economic, large-scale synthesis, the ability to recycle D₂O is a significant advantage. nih.gov
Catalyst and Conditions: The choice of catalyst and reaction conditions (temperature, solvent, reaction time) is substrate-dependent and crucial for maximizing yield and deuterium incorporation. nih.gov For NHC-catalyzed reactions, catalyst loading must be optimized. In photoredox catalysis, the choice of solvent, such as a DCM/D₂O mixture, can be critical. rsc.org For some transition-metal catalyzed reactions, polar aprotic solvents like DMSO have shown superior results. rsc.org
Reaction Repetition: For H/D exchange reactions, the level of deuterium incorporation can often be increased by isolating the product and subjecting it to a second round of the deuteration protocol. nih.gov
Minimizing Side Reactions: For aliphatic aldehydes, side reactions such as enolization (leading to α-deuteration) or decarbonylation under radical conditions can occur. nih.govrsc.org Reaction conditions must be mild enough to favor the desired C-1 deuteration selectively.
Table 3: Factors for Optimization of Deuteration Efficiency and Isotopic Purity
| Factor | Influence on Synthesis | Example/Strategy | References |
|---|---|---|---|
| Deuterium Source | Drives equilibrium towards deuterated product. | Use a large excess of D₂O; recycle D₂O for cost-effectiveness. | nih.gov, nih.gov |
| Catalyst System | Determines reaction pathway and efficiency. | NHC catalysts are effective for aliphatic aldehydes; photoredox catalysts overcome limitations of transition metals. | nih.gov, nih.gov |
| Solvent | Affects catalyst activity and substrate solubility. | DMSO can be optimal for certain Pd-catalyzed reactions; DCM/D₂O for some photoredox methods. | rsc.org, rsc.org |
| Temperature & Time | Controls reaction rate and selectivity. | Conditions are substrate-dependent and must be optimized to maximize incorporation while minimizing side products. | nih.gov, dicp.ac.cn |
| Reaction Cycles | Can increase the final level of deuterium incorporation. | Perform a second H/D exchange reaction on the isolated product to increase D-incorporation from 95% to >99%. | nih.gov |
Isolation and Purification Techniques for this compound
The isolation and purification of this compound are critical steps to ensure its utility as a high-purity standard, which typically requires ≥99% isotopic enrichment. caymanchem.com The purification strategies must effectively separate the deuterated aldehyde from non-deuterated precursors, reaction byproducts, and other contaminants. The methods employed are often adapted from established protocols for lipid and aldehyde purification. acs.orgnih.gov
Common techniques for the purification of isotopically labeled lipids like this compound include various forms of chromatography. The choice of method depends on the specific impurities present and the scale of the synthesis. acs.org
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a powerful technique for purifying aldehydes. sci-hub.ru For instance, a related compound, 2-hexadecenal, was purified using HPLC on a solid-phase silica (B1680970) column with an isocratic gradient. sci-hub.ru This method allows for the separation of compounds with high resolution.
Thin-Layer Chromatography (TLC): TLC is used for both monitoring reaction progress and for purification. sci-hub.ru In a multi-step synthesis of a related deuterated hexadecenal, the final aldehyde product was extracted from a silica gel plate after TLC purification. sci-hub.ru This technique is effective for separating lipids based on polarity. nih.gov
Solid-Phase Extraction (SPE): SPE is a valuable method for the fractionation of lipids, which can be adapted for purifying this compound. nih.gov It allows for the separation of different lipid classes, effectively removing unrelated contaminants before finer purification steps. nih.gov
Size-Exclusion Chromatography (SEC): To process affinity-purified protein-lipid complexes, analytical SEC can be employed to remove contaminating lipids that are not specifically bound, ensuring a high signal-to-background ratio for subsequent analysis. nih.gov
Purity verification is the final, crucial step. This is typically accomplished using mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC), which confirms both the chemical purity and the isotopic enrichment of the final product. caymanchem.comacs.org LC-UV analysis can also be used to verify purity, with successful methods achieving >95% purity for labeled lipid standards. acs.org
Interactive Table: Purification Techniques for Labeled Lipids
| Technique | Principle | Application in this compound Purification | Purity Achieved | References |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a solid stationary phase (e.g., silica) and a liquid mobile phase. | Final purification of the aldehyde product, separating it from structurally similar impurities. | High resolution, capable of achieving >95% purity. | sci-hub.ru |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material (e.g., silica gel) based on polarity. | Preparative separation of the target aldehyde from reaction mixtures. | Effective for purification and reaction monitoring. | nih.govsci-hub.ru |
| Solid-Phase Extraction (SPE) | Differential adsorption of solutes from a solution onto a solid sorbent, allowing for fractionation by class. | Initial cleanup and fractionation to remove major classes of contaminants. | Improved sample purity prior to final high-resolution chromatography. | nih.gov |
| Size-Exclusion Chromatography (SEC) | Separation of molecules based on their size by filtration through a gel. | Primarily for purifying protein-lipid complexes, but can remove large lipid aggregates. | Removes high molecular weight contaminants. | nih.gov |
| GC/LC-MS | Combination of chromatographic separation with mass analysis. | Final verification of chemical purity and isotopic enrichment. | Confirms ≥99% deuterated forms. | caymanchem.comacs.org |
Scalability Considerations in this compound Production for Research Needs
The demand for deuterated compounds as internal standards and as active pharmaceutical ingredients has driven the need for scalable synthesis methods. oup.comarizona.edunih.gov Producing this compound for widespread research use requires synthetic and purification protocols that are not only efficient but also robust, reliable, and economically viable when moving from milligram to gram or even kilogram scales. nih.govresearchgate.net
Key considerations for scaling up the production of deuterated compounds like this compound include:
Reaction Efficiency and Catalyst Selection: Traditional batch synthesis methods for deuteration can be limited by vessel size and inefficient heating and cooling, which prolongs production time. tn-sanso.co.jp The development of robust catalysts, such as nanostructured iron catalysts, has enabled scalable deuteration of various molecules. nih.gov These catalysts are often air- and water-stable, allowing for straightforward and high-quality production, and can be reused across multiple batches, which is crucial for industrial applications. nih.govresearchgate.net
Flow Chemistry: Continuous flow chemistry presents a significant advantage over traditional batch processing for deuteration reactions. tn-sanso.co.jpcolab.ws Flow reactors, particularly those integrated with microwave technology, can dramatically reduce reaction times and improve energy efficiency. tn-sanso.co.jp For example, a flow-type microwave reactor can reach a target temperature of 200°C in 90 seconds, compared to 60 minutes for conventional heating. tn-sanso.co.jp This technology offers superior control over reaction conditions, enhances safety, and is adaptable for automation, making it ideal for mass production. tn-sanso.co.jp
Deuterium Source Management: The cost and availability of the deuterium source, typically heavy water (D₂O), is a major factor in large-scale synthesis. researchgate.netresearchgate.net Efficient methods often focus on using D₂O as an inexpensive and readily available deuterium source. researchgate.netbenthamdirect.com Furthermore, protocols that allow for the recycling and reuse of D₂O across multiple reactions can significantly reduce costs and improve the sustainability of the process without a loss of efficiency. researchgate.net
The development of scalable protocols has been demonstrated for other deuterated compounds, with syntheses achieving kilogram-scale production of labeled products with high deuterium incorporation (>95%) from a single catalyst batch. nih.govresearchgate.net Applying these principles—such as robust catalysis, flow chemistry, and solvent recycling—is essential for meeting the research demand for this compound.
Interactive Table: Comparison of Synthesis Methodologies for Scalability
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | References |
|---|---|---|---|
| Production Scale | Limited by reaction vessel size. | Flexible; suitable for mass production. | tn-sanso.co.jp |
| Efficiency | Lower heating/cooling efficiency, longer reaction times. | High thermal efficiency, rapid heating, reduced reaction times. | tn-sanso.co.jp |
| Process Control | Less precise control over temperature and pressure. | Superior control over reaction parameters. | tn-sanso.co.jp |
| Automation | Complex to automate. | Readily adaptable for automation. | tn-sanso.co.jp |
| Safety | Higher risks associated with large volumes of reagents. | Higher safety due to smaller reaction volumes at any given time. | tn-sanso.co.jp |
| Catalyst/Solvent Use | Catalyst recovery can be complex. | Enables easier catalyst reuse and solvent recycling. | nih.govresearchgate.net |
Sophisticated Analytical Techniques for Hexadecanal D5 Characterization and Quantification
Mass Spectrometry-Based Approaches for Deuterated Aldehydes
Mass spectrometry (MS) stands as a cornerstone for the analysis of deuterated aldehydes like Hexadecanal-d5 due to its high sensitivity and specificity. This technique measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and the quantification of isotopically labeled compounds. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including aldehydes. und.edumdpi.com In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer for detection and quantification.
For aldehydes, derivatization is often necessary to improve their volatility and thermal stability for GC analysis. mdpi.com A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. nih.gov In the context of this compound, it serves as an internal standard for the quantification of its non-deuterated counterpart, hexadecanal (B134135). caymanchem.comcvmh.fr The distinct mass difference between the derivatized this compound and hexadecanal allows for their simultaneous detection and the accurate determination of hexadecanal concentration. scispace.comsci-hub.ru GC-MS methods, particularly when operated in the negative ion chemical ionization (NICI) mode, offer high sensitivity for the detection of these derivatives. nih.govscispace.com
A typical GC-MS method for aldehyde analysis involves:
Derivatization: Reaction of the sample with PFBHA.
Injection: Introduction of the derivatized sample into the GC.
Separation: Separation of the aldehyde derivatives on a capillary column (e.g., DB-1).
Detection: Mass spectrometric detection, often using NICI for enhanced sensitivity.
Table 1: Example GC-MS Parameters for Aldehyde Analysis
| Parameter | Value |
| GC Column | DB-1 (12 m, 0.2 mm ID, 0.33 µm film) |
| Injector Temperature | 250 °C |
| Transfer Line Temperature | 280 °C |
| Oven Program | 150 °C (3.5 min), then 25 °C/min to 310 °C (hold 5 min) |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) |
| Reagent Gas | Methane |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is another indispensable tool for the analysis of this compound, particularly for non-volatile or thermally labile compounds. researchgate.netlcms.cz This technique separates compounds in a liquid phase before they are ionized and analyzed by two mass spectrometers in series. This tandem MS approach provides exceptional selectivity and sensitivity.
This compound is frequently used as an internal standard in LC-MS/MS assays to quantify biologically important aldehydes, such as (2E)-hexadecenal, a product of sphingosine-1-phosphate (S1P) degradation. scientificlabs.comsigmaaldrich.comavantiresearch.com Similar to GC-MS, derivatization is often employed to enhance ionization efficiency and chromatographic retention. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or semicarbazide (B1199961) are commonly used to form hydrazones or semicarbazones, respectively. nih.govlcms.cz
The use of this compound as an internal standard in LC-MS/MS methods allows for accurate quantification by correcting for variations in sample preparation and instrument response. scientificlabs.comsigmaaldrich.com The distinct mass difference between the labeled and unlabeled aldehyde derivatives enables their differentiation in the mass spectrometer. nih.gov
Table 2: Comparison of Derivatization Reagents for LC-MS Analysis of Aldehydes
| Derivatization Reagent | Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Well-established, reacts with a broad range of carbonyls. lcms.cz |
| Semicarbazide | Forms stable derivatives suitable for LC-MS/MS analysis. nih.gov |
| Dansylhydrazine | Provides fluorescent and easily ionizable derivatives. mdpi.comresearchgate.net |
| D-cysteine | Forms thiazolidine (B150603) derivatives with good chromatographic and mass spectrometric properties. researchgate.net |
Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances sensitivity and specificity by monitoring only a few specific ions of interest, rather than scanning the entire mass range. taylorandfrancis.com This targeted approach is particularly valuable for quantifying low-abundance analytes in complex matrices. taylorandfrancis.comresearchgate.net
In the analysis of this compound and its corresponding unlabeled aldehyde, SIM is employed to monitor the specific mass-to-charge ratios (m/z) of the ions corresponding to each compound. For instance, when using PFBHA derivatization for GC-MS analysis, the quantification of 2-hexadecenal can be performed by monitoring its characteristic ion at m/z 413, while the deuterated internal standard, 2-[d5]-hexadecenal, is monitored at m/z 418. scispace.comsci-hub.ru This allows for the precise and sensitive quantification of the target aldehyde, even in the presence of interfering substances. researchgate.net
The use of SIM in conjunction with GC-MS or LC-MS provides a robust and reliable method for the quantitative analysis of aldehydes using deuterated internal standards like this compound. scispace.comsci-hub.ru
Deuterated standards like this compound play a crucial role in the fields of quantitative proteomics and metabolomics. univie.ac.atoup.com These disciplines aim to comprehensively identify and quantify proteins and metabolites within a biological system. The use of stable isotope-labeled internal standards is considered the gold standard for accurate quantification in these complex analyses. google.comunivie.ac.atau.dk
In metabolomics, this compound can be used as an internal standard to quantify endogenous hexadecanal and other related long-chain fatty aldehydes. caymanchem.comcvmh.fr This is essential for studying metabolic pathways where these aldehydes are involved, such as plasmalogen metabolism and the degradation of sphingolipids. caymanchem.com The addition of a known amount of the deuterated standard at the beginning of the sample preparation process allows for the correction of any sample loss or variation during extraction, derivatization, and analysis. au.dknih.gov
In quantitative proteomics, while not directly incorporated into proteins, deuterated aldehydes can be used in derivatization strategies for the relative and absolute quantification of peptides. nih.gov For example, stable isotope labeling by reductive dimethylation uses deuterated formaldehyde (B43269) to label primary amines in peptides, allowing for their quantification by mass spectrometry. nih.gov The principles of using deuterated standards for accurate quantification are fundamental to both fields.
Hydrogen Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to study protein dynamics and conformational changes. muni.czthermofisher.com It relies on the principle that the hydrogen atoms on the backbone amides of a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent like D₂O. researchgate.netbiorxiv.org The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens, providing insights into the protein's structure and flexibility. muni.cznih.gov
While this compound is not directly used in the HDX-MS experiment itself, the underlying principle of using deuterium as a stable isotope label is central to the technique. researchgate.net HDX-MS experiments involve incubating a protein in a deuterated buffer, followed by quenching the exchange reaction and analyzing the deuterium uptake by mass spectrometry. thermofisher.comnih.gov This allows researchers to map protein-ligand interaction sites, identify regions of conformational change, and study protein folding and unfolding. thermofisher.comresearchgate.net The use of deuterated standards and reagents is fundamental to the field of mass spectrometry, enabling a wide range of applications from quantification to structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise location of deuterium atoms within a molecule like this compound. sigmaaldrich.comwikipedia.org NMR spectroscopy is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of each atom in a molecule. sigmaaldrich.commeasurlabs.comthermofisher.com
For deuterated compounds, both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) are employed. In ¹H NMR, the absence of signals at specific chemical shifts where protons would normally appear indicates their replacement by deuterium. libretexts.orggoogle.com The integration of the remaining proton signals relative to a non-deuterated internal standard can be used to calculate the percentage of deuteration at each position. google.comrsc.org
²H NMR directly detects the deuterium nuclei, providing a spectrum with peaks corresponding to the different chemical environments of the deuterium atoms. This confirms the positions of deuteration and can reveal the presence of any isotopic isomers. The ability to precisely determine the location and extent of deuterium labeling is critical to ensure the quality and reliability of this compound as an internal standard for quantitative mass spectrometry. libretexts.orgbeilstein-journals.orgsci-hub.se
2H NMR for Direct Deuterium Localization
Deuterium (²H) NMR spectroscopy is a powerful and direct method for confirming the presence and location of deuterium atoms within a molecule. magritek.com For this compound, formally named hexadecanal-15,15,16,16,16-d5, ²H NMR provides unambiguous evidence of deuteration at the specified positions. caymanchem.com The technique is highly specific to deuterium and is used to verify the success of the deuteration process. magritek.comnih.gov
The chemical shifts in ²H NMR are equivalent to those in proton (¹H) NMR, but the signals for deuterium are characteristically broader. magritek.comillinois.edu In the case of this compound, the ²H NMR spectrum would be expected to show signals corresponding to the deuterium atoms on carbons 15 and 16, confirming the isotopic labeling pattern. This direct detection is crucial for ensuring the quality of the isotopically labeled standard.
1H and 13C NMR for Structural Elucidation and Purity Assessment
¹³C NMR Analysis: ¹³C NMR spectroscopy is used to verify the carbon backbone of the molecule. mdpi.comscielo.br The spectrum of this compound would show the characteristic signals for a 16-carbon aldehyde. The signals for carbons 15 and 16 would be affected by the attached deuterium atoms, often exhibiting a characteristic triplet fine structure due to C-D coupling and a slight upfield shift compared to the unlabeled compound. This technique is also instrumental in assessing the purity of the compound by detecting the presence of any carbon-containing impurities. mdpi.com One- and two-dimensional NMR experiments are often employed for complete structural assignment. mdpi.com
Interactive Data Table: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Comments |
|---|---|---|---|
| ¹H | ~9.76 | Triplet | Aldehydic proton (C1) |
| ¹H | ~2.42 | Triplet of doublets | Protons on C2 |
| ¹H | ~1.25 | Multiplet | Protons on C3-C14 |
| ¹H | Absent/Reduced | - | Protons on C15 and C16 are replaced by Deuterium |
| ¹³C | ~202.9 | Singlet | Carbonyl carbon (C1) |
| ¹³C | ~43.9 | Singlet | Carbon C2 |
| ¹³C | ~22.1 - ~31.9 | Multiplet | Carbons C3-C14 |
| ¹³C | Shifted/Split | Multiplet | Carbon C15, coupled to Deuterium |
| ¹³C | Shifted/Split | Multiplet | Carbon C16, coupled to Deuterium |
| ²H | ~0.88 | Multiplet | Deuterons on C16 |
| ²H | ~1.2-1.4 | Multiplet | Deuterons on C15 |
Note: Exact chemical shifts can vary based on solvent and concentration. washington.edu
Chromatographic Separation Methods for this compound and Its Metabolites
Chromatographic techniques are fundamental for separating this compound from complex mixtures, including its non-deuterated form and various metabolites, prior to quantification by mass spectrometry. nih.govsielc.com
High-Performance Liquid Chromatography (HPLC) Systems
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty aldehydes. phenomenex.comchromtech.com For this compound and its metabolites, reversed-phase HPLC (RP-HPLC) is a commonly employed method. sielc.com In this mode, a non-polar stationary phase is used with a more polar mobile phase.
A typical HPLC system for this purpose consists of:
A Solvent Delivery System (Pump): To provide a precise and consistent flow of the mobile phase. phenomenex.comwaters.com
An Injector: To introduce the sample into the mobile phase stream. waters.com
A Column: The core of the separation, containing the stationary phase material. Newcrom R1 is one such reverse-phase column suitable for hexadecanal separation. sielc.com
A Detector: Often a mass spectrometer (LC-MS), which allows for the sensitive and specific detection of this compound and its unlabeled counterparts. cvmh.frnih.gov
The mobile phase often consists of a mixture of solvents like acetonitrile (B52724) and water, sometimes with additives like formic acid to ensure compatibility with mass spectrometry detection. sielc.com Gradient elution, where the mobile phase composition is changed during the run, can be used to effectively separate a wide range of compounds with different polarities, which is crucial when analyzing complex biological extracts containing various lipid metabolites. chromtech.com
Thin-Layer Chromatography (TLC) for Purity and Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for several purposes in the context of this compound. sigmaaldrich.comumass.eduuvic.ca It is particularly valuable for:
Assessing Purity: A pure compound should ideally appear as a single spot on a developed TLC plate. ualberta.ca By spotting this compound on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, its purity can be quickly checked.
Monitoring Reactions: During the synthesis of this compound, TLC can be used to monitor the progress of the chemical reaction. umass.edunih.govacs.org Aliquots of the reaction mixture are spotted on the plate over time to observe the disappearance of starting materials and the appearance of the desired product.
Preliminary Separation Development: TLC can help in choosing a suitable solvent system for column chromatography or HPLC by providing a quick assessment of separation. uvic.ca
For visualization, the TLC plate can be viewed under UV light if the compound is UV-active, or stained with reagents like phosphomolybdic acid or iodine vapor. nih.govacs.org
Development and Validation of Standardized Analytical Protocols Utilizing this compound as an Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of endogenous hexadecanal by GC- or LC-MS. caymanchem.comcvmh.frglpbio.com Its unique isotopic labeling allows it to be distinguished from the naturally occurring analyte in complex mixtures. scbt.com The development and validation of analytical methods using this standard are crucial for obtaining reliable and reproducible results in lipidomic research. researchgate.netspirochem.com
The stability and predictable fragmentation patterns of this compound contribute to its reliability in quantification. scbt.com The use of a deuterated standard like this compound improves detection accuracy and precision, as it co-elutes with the analyte of interest and experiences similar ionization and fragmentation behavior in the mass spectrometer, correcting for variations in sample preparation and instrument response. nih.govresearchgate.net
Method Development for Complex Biological Matrices
Analyzing hexadecanal in complex biological matrices such as plasma, tissues, or cell lysates presents significant analytical challenges due to the presence of numerous interfering substances. signosisinc.commdpi.com Method development is essential to isolate and accurately measure the target analyte.
Key steps in method development include:
Sample Preparation: This is a critical step to isolate lipids, including hexadecanal, from the complex matrix. cmbr-journal.com Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. mdpi.com For instance, a lipid extraction might involve denaturing proteins with a methanol (B129727) and chloroform (B151607) mixture, after which the this compound internal standard is added before phase separation. nih.gov
Derivatization: To improve chromatographic properties and detection sensitivity, aldehydes are often derivatized. acs.org For example, aldehydes can be reacted with agents like semicarbazide or 2,4-dinitrophenylhydrazine (DNPH) to form more stable and easily detectable derivatives. nih.govnih.gov
Chromatographic Optimization: The HPLC or GC method must be optimized to achieve baseline separation of hexadecanal from other lipids and potential isomers, such as (2E)-hexadecenal. nih.gov This involves selecting the appropriate column, mobile phase/carrier gas, and temperature program.
Mass Spectrometry Detection: For quantification, a mass spectrometer is typically run in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. acs.orgrsc.org This allows for highly specific and sensitive detection of the derivatized analyte and the internal standard by monitoring their unique parent and fragment ion masses. For example, in one study, quantification was performed using SIM by comparing the integrated area of the product to that of the internal standard 2-[d5]-hexadecenal at m/z = 418. rsc.org
The validation of these methods ensures they are accurate, precise, sensitive, and robust for their intended application, which is crucial for meaningful biological interpretation of hexadecanal levels in health and disease. researchgate.netsigmaaldrich.com
Assessment of Analytical Accuracy, Precision, and Limits of Quantification
The utility of this compound in analytical chemistry is primarily as an internal standard for the quantification of its non-labeled counterpart, hexadecanal, and other related long-chain aldehydes. caymanchem.com Its use is a cornerstone of the stable isotope dilution assay (SIDA), a powerful technique in mass spectrometry that enhances the reliability of quantitative measurements. nih.govgoogle.com The assessment of a method's accuracy, precision, and limits of quantification is therefore intrinsically linked to the function of this compound as a reference compound within the analytical procedure.
Role of this compound in Ensuring Accuracy and Precision
The fundamental principle behind using this compound is that its chemical and physical properties are nearly identical to those of the target analyte, hexadecanal. und.edu This allows it to act as an ideal mimic throughout the analytical workflow, including extraction, derivatization, and ionization steps. nih.gov Direct determination of aldehydes in complex biological or environmental samples is often hindered by their reactivity, volatility, and the potential for analyte loss during sample preparation. und.edu By introducing a known quantity of this compound at the beginning of the process, any subsequent losses or variations in instrument response will affect both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the signal from the analyte to the signal from the deuterated standard, effectively canceling out procedural errors. acs.org This approach significantly improves both the accuracy and precision of the measurement compared to methods relying on a single, structurally different internal standard. nih.gov
Research Findings on Method Validation
Research employing stable isotope labeling strategies, analogous to using this compound, demonstrates the high levels of accuracy and precision achievable. In one such study that utilized a d5-pyridine labeling strategy for the simultaneous analysis of fatty aldehydes and other lipids, the method was rigorously validated. acs.org The key performance characteristics are summarized below.
| Parameter | Finding | Implication |
|---|---|---|
| Accuracy (Recovery) | 76.8% to 93.2% | Demonstrates that the measured concentration is very close to the true concentration of the analyte in the sample matrix. |
| Precision (Repeatability as %RSD) | 0.8% to 8.1% | Indicates low variability and high consistency between repeated measurements of the same sample. |
| Linearity (Correlation Coefficient, R²) | > 0.996 | Shows a direct and predictable relationship between the analyte concentration and the instrument's response across a defined range. |
| Matrix Effect | 87.9% to 92.8% | Indicates that other components in the sample matrix have a minimal suppressive or enhancing effect on the ionization of the target analyte. |
Limits of Quantification and Detection
The limit of quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The limit of detection (LOD) is the lowest concentration that can be distinguished from background noise. The use of this compound, often in conjunction with derivatization techniques that enhance ionization efficiency, allows for exceptionally low detection and quantification limits. ebi.ac.uk For instance, derivatizing aldehydes with reagents like 2-diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) (DAIH) can transform them into highly ionizable and fluorescent analogues suitable for sensitive analysis by liquid chromatography-mass spectrometry (LC-MS). ebi.ac.uk
Studies utilizing deuterated internal standards for aldehyde analysis have reported impressive sensitivity, which is critical for measuring trace amounts in biological samples.
| Methodology | Analyte | LOD / LOQ | Source |
|---|---|---|---|
| LC-MS/MS with (2E)-d5-hexadecenal standard | (2E)-Hexadecenal | LOQ: 100 fmol | ebi.ac.uk |
| LC-MS/MS with DAIH derivatization | (2E)-Hexadecenal | LOD: 1 fmol per sample | ebi.ac.uk |
| LC-MS with HBP labeling | Test Aldehydes | LOD: 2.5 - 7 nM | researchgate.net |
| GC-MS with deuterated standards | HNE and HHE | LOQ: as low as 12.8 ng/g in meat | uncst.go.ug |
These findings underscore the critical role of deuterated standards like this compound. By providing a reliable reference point, they enable analytical methods to achieve the high degree of accuracy, precision, and sensitivity required for the robust quantification of aldehydes in complex research applications. scbt.com
Mechanistic Biological and Biochemical Research Utilizing Hexadecanal D5
Elucidation of Aldehyde Reductase Enzyme Mechanisms in Non-Human Models
Aldehyde reductases are a family of NADPH-dependent enzymes that convert aldehydes to their corresponding alcohols. Understanding their mechanism is crucial, and deuterated substrates like Hexadecanal-d5 are invaluable for this purpose.
The use of deuterated substrates is a powerful method for investigating an enzyme's reaction mechanism through the kinetic isotope effect (KIE). wikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is formed or broken in the rate-determining step of the reaction. wikipedia.org
Table 1: Hypothetical Kinetic Parameters for Aldehyde Reductase with Deuterated and Non-Deuterated Substrates This table illustrates the principle of the Kinetic Isotope Effect (KIE). Actual values can vary based on the specific enzyme and conditions.
| Substrate | Michaelis Constant (KM, µM) | Maximum Rate (kcat, s-1) | Catalytic Efficiency (kcat/KM, M-1s-1) | KIE on kcat (kH/kD) |
|---|---|---|---|---|
| Hexadecanal (B134135) | 50 | 1.5 | 3.0 x 104 | 1.0 (Reference) |
| Hexadecanal-d1 (R-CDO) | 52 | 1.0 | 1.9 x 104 | 1.5 |
Deuterated substrates are instrumental in dissecting complex multi-step enzymatic reactions. For aldehyde reductases, the reaction involves the transfer of a hydride ion from the NADPH cofactor to the aldehyde substrate and the transfer of a proton from an active site residue (like tyrosine) to the substrate's carbonyl oxygen. nih.gov
By using deuterated substrates in combination with deuterated solvents (D₂O), researchers can distinguish between these two transfer events. Studies on mutant forms of aldehyde reductase have used primary substrate and solvent deuterium (B1214612) isotope effects to suggest that hydride and proton transfers happen in two separate, distinct steps, with the hydride transfer occurring first. nih.gov This level of mechanistic detail is difficult to obtain without the use of isotopic labels.
Investigation of Fatty Aldehyde Dehydrogenase Pathways in Diverse Organisms
Fatty aldehyde dehydrogenase (FALDH) is a critical enzyme that catalyzes the irreversible oxidation of long-chain fatty aldehydes to their corresponding fatty acids, a key detoxification and metabolic process. nih.govnih.gov
This compound serves as an ideal substrate for studying the activity and specificity of FALDH. When introduced into a system containing the enzyme—such as isolated microsomes from rat liver or cultured cells—this compound is converted into hexadecanoic acid-d5. nih.gov The deuterium label allows for unambiguous identification and quantification of the product using mass spectrometry-based methods. This enables researchers to measure enzyme activity with high precision and to confirm the direct metabolic relationship between the substrate and the product. The gene that codes for fatty aldehyde dehydrogenase, ALDH3A2, is associated with Sjögren-Larsson Syndrome, a disorder caused by deficient enzyme activity. nih.gov
Fatty aldehydes are produced through the catabolism of several types of lipids, including fatty alcohols, ether glycerolipids, and sphingolipids. nih.gov While necessary intermediates, these aldehydes are toxic to cells at high concentrations due to their reactivity with proteins and other lipids. nih.gov FALDH plays a crucial role in cellular homeostasis by efficiently removing these aldehydes.
By using this compound in non-human cell culture models, scientists can study the capacity of this pathway to handle an aldehyde load. A deficiency in FALDH leads to the accumulation of fatty aldehydes and their precursor fatty alcohols, which can disrupt cellular membranes and signaling pathways. nih.gov Therefore, studying the metabolism of this compound helps elucidate the importance of the FALDH pathway in preventing cellular damage and maintaining lipid balance. nih.gov
Table 2: Key Lipid Pathways Involving Fatty Aldehyde Dehydrogenase (FALDH) Adapted from pathways affected by FALDH deficiency.
| Lipid Pathway | Aldehyde Precursor Lipid | FALDH Substrate Example | Product |
|---|---|---|---|
| Fatty Alcohol Oxidation | Straight-chain alcohols | Hexadecanal | Hexadecanoic Acid |
| Ether Glycerolipid Catabolism | Ether glycerolipids | Hexadecanal, Octadecanal | Corresponding Fatty Acids |
| Sphingolipid Catabolism | Sphingosine-1-phosphate | Hexadecenal | Hexadecenoic Acid |
| Isoprenoid Alcohol Metabolism | Phytol | Phytenal | Phytenic Acid |
Tracing Lipid Metabolic Fluxes in In Vitro and Non-Human Cellular Systems
Metabolic flux analysis measures the rates of metabolic reactions within a biological system. Stable isotope-labeled tracers are essential for these studies, allowing researchers to follow the movement of atoms through metabolic pathways. nih.govnih.gov
This compound can be used as a tracer to investigate the fate of fatty aldehydes in cellular systems. After introducing this compound to cultured cells, researchers can track the deuterium label as it is incorporated into various downstream lipid species over time. Using techniques like liquid chromatography-mass spectrometry (LC-MS), it is possible to quantify the rate of conversion of this compound to deuterated hexadecanoic acid and its subsequent incorporation into more complex lipids like phospholipids (B1166683), triglycerides, and ceramides (B1148491). nih.govresearchgate.net
This tracer-based lipidomics approach provides a dynamic view of lipid metabolism, revealing how different pathways are interconnected and how their activity (flux) changes in response to various stimuli or in disease models. nih.govnih.gov For instance, it can quantify the portion of fatty acids derived from the FALDH pathway that are channeled towards energy storage (triglycerides) versus membrane synthesis (phospholipids).
Table 3: Illustrative Example of a Metabolic Flux Experiment Using this compound This table shows hypothetical data from a pulse-chase experiment where cells are exposed to this compound and the abundance of labeled metabolites is measured over time.
| Time Point | Relative Abundance of this compound | Relative Abundance of Hexadecanoic Acid-d5 | Relative Abundance of Phosphatidylcholine (d5-labeled) |
|---|---|---|---|
| 0 min | 100% | 0% | 0% |
| 15 min | 60% | 35% | 5% |
| 60 min | 10% | 70% | 20% |
| 120 min | <1% | 50% | 49% |
Deuterated Aldehyde Incorporation into Complex Lipids
The use of deuterated fatty acids and their derivatives, such as this compound, is a well-established method for studying the synthesis and disposition of complex lipids. eurisotop.com Once introduced into a biological system, this compound can be enzymatically oxidized to its corresponding fatty acid, palmitic acid-d5. This labeled fatty acid then enters the cellular pool of fatty acids and can be incorporated into a variety of complex lipid structures.
Researchers utilize techniques like combined gas chromatography-mass spectrometry (GC-MS) to track the deuterium label. oipub.com This allows for the precise quantification of the labeled aldehyde's incorporation into different lipid fractions, including:
Phospholipids: Such as phosphatidylcholine and phosphatidylethanolamine, which are fundamental components of cellular membranes.
Neutral Lipids: Including triglycerides (for energy storage) and cholesterol esters.
Dual-labeling techniques, where two different deuterated fatty acid isomers are used simultaneously, enable direct comparison of their relative incorporation, providing detailed information on the dynamics of lipid metabolism. oipub.comresearchgate.net
Studies on Fatty Acid Elongation and Desaturation Pathways
This compound is instrumental in elucidating the pathways of fatty acid elongation and desaturation. After its conversion to palmitoyl-CoA-d5, the deuterium-labeled acyl-CoA can undergo two primary modifications:
Elongation: The microsomal system, located in the endoplasmic reticulum, adds two-carbon units to the fatty acyl chain. For instance, palmitoyl-CoA is elongated to stearoyl-CoA (18:0). agrilife.org The presence of the deuterium label allows researchers to confirm this conversion.
Desaturation: Fatty acid desaturases introduce double bonds at specific positions. The Δ9-desaturase, for example, converts saturated fatty acids into monounsaturated fatty acids. agrilife.orgwikipedia.org
By tracking the labeled intermediates and final products, scientists can study the activity and specificity of the enzymes involved, such as elongases (ELOVL) and desaturases (FADS). agrilife.orgnih.gov This has been crucial in understanding how cells synthesize a diverse range of fatty acids required for various biological functions, from membrane structure to cell signaling. nih.gov
Role in Non-Mammalian Pheromone Biosynthesis and Chemical Ecology Research
Isotope labeling is a key technique for deciphering the biosynthetic pathways of insect pheromones, which are often fatty acid-derived molecules. lu.sesakura.ne.jplu.se The application of labeled precursors to pheromone glands allows researchers to trace the conversion steps leading to the final active compounds. lu.se
Biosynthetic Pathway Tracing in Insect Systems
In moths (Lepidoptera), sex pheromones are typically C10-C18 hydrocarbons with functional groups like alcohols, aldehydes, or acetates. nih.gov this compound, or more commonly its precursor deuterated palmitic acid, can be applied to the pheromone gland to trace the biosynthetic route. researchgate.net For many moth species, the biosynthesis of pheromones begins with common fatty acids like palmitic acid. lu.seresearchgate.net
For example, in the Egyptian armyworm (Spodoptera littoralis), studies with deuterium-labeled palmitic acid have shown its incorporation into the major pheromone component, (Z,E)-9,11-tetradecadienyl acetate. researchgate.net The pathway involves a series of desaturation and chain-shortening steps. The use of this compound would allow researchers to investigate the later stages of this pathway, particularly the reduction of the aldehyde to an alcohol and subsequent acetylation.
Table 1: Key Enzymes in Moth Pheromone Biosynthesis
| Enzyme Class | Function | Substrate Example | Product Example |
|---|---|---|---|
| Fatty Acyl Desaturase (FAD) | Introduces double bonds | Palmitoyl-CoA | (Z)-11-Hexadecenoyl-CoA |
| Fatty Acyl Reductase (FAR) | Reduces fatty acyl-CoA to alcohol | (Z)-11-Hexadecenoyl-CoA | (Z)-11-Hexadecenol |
| Alcohol Oxidase | Oxidizes alcohol to aldehyde | (Z)-11-Hexadecenol | (Z)-11-Hexadecenal |
Understanding Semiochemical Production Mechanisms
Beyond just tracing pathways, this compound can help in understanding the mechanisms and regulation of semiochemical (compounds used in chemical communication) production. The rate of incorporation of the labeled precursor can provide information on the activity of biosynthetic enzymes under different conditions, such as the influence of hormones like the Pheromone Biosynthesis Activating Neuropeptide (PBAN). researchgate.netnih.gov By analyzing the pool of labeled intermediates and final products, researchers can identify rate-limiting steps and key regulatory points in the production of these vital chemical signals.
Contributions to Understanding Membrane Lipid Dynamics and Organization in Model Systems
Deuterated lipids are essential tools for studying the structure and dynamics of model membranes using techniques like neutron scattering and solid-state deuterium nuclear magnetic resonance (²H NMR). researchgate.netill.eunih.gov While direct studies using this compound are less common in this area, its conversion product, deuterated palmitic acid, is frequently incorporated into phospholipids for these investigations.
These deuterated phospholipids are then used to create model systems such as:
Lipid bilayers
Nanodiscs
Vesicles
By using ²H NMR, scientists can probe the order and dynamics of the lipid acyl chains within the membrane. nih.gov The deuterium label provides a non-invasive probe to measure parameters like the segmental order parameter, which describes the motional freedom of different parts of the fatty acid chain. nih.gov This information is critical for understanding how membrane proteins influence the surrounding lipids and how factors like cholesterol affect membrane organization and fluidity. nih.gov Neutron diffraction studies on membranes composed of deuterated lipids also provide detailed structural information on lipid packing and organization. researchgate.net
Investigation of Aldehyde Detoxification Mechanisms in Non-Human Organisms
Aldehydes are reactive and potentially toxic compounds that can be generated both endogenously from processes like lipid peroxidation and from external sources. nih.govresearchgate.netmdpi.com Organisms possess enzymatic detoxification systems to neutralize these molecules. In insects like Drosophila melanogaster, aldehyde dehydrogenases (ALDH) play a crucial role in this process by oxidizing aldehydes to less reactive carboxylic acids. nih.gov
Using this compound as a substrate, researchers can study the activity and subcellular localization of these detoxification enzymes in non-human organisms. By incubating tissue extracts or whole organisms with this compound and subsequently analyzing the metabolites, the conversion of the deuterated aldehyde to deuterated palmitic acid can be quantified. This approach helps to:
Identify the specific ALDH isozymes involved in long-chain aldehyde metabolism.
Determine the efficiency of the detoxification process.
Investigate how factors like environmental stress or pesticide exposure might affect an organism's ability to detoxify aldehydes. researchgate.net
Studies in Drosophila have shown that ALDH activity is predominantly located in the cytosolic fraction of cells, highlighting the primary site for aldehyde detoxification. nih.gov
Hexadecanal D5 As a Tracer for Metabolic Pathway Elucidation in Model Systems
Applications in Sphingolipid Metabolism Research in Non-Human Cells and Tissues
Sphingolipids are a class of lipids that play crucial roles in cell signaling and membrane structure. The metabolism of these molecules is a complex and highly regulated process. Hexadecanal-d5 has proven invaluable in dissecting key steps in this pathway, particularly in non-human model systems.
Tracing Sphingosine-1-Phosphate (S1P) Lyase Activity
Sphingosine-1-phosphate (S1P) is a critical signaling molecule involved in numerous cellular processes. nih.gov The irreversible degradation of S1P is catalyzed by the enzyme S1P lyase, which cleaves S1P to produce (2E)-hexadecenal and phosphoethanolamine. mdpi.comnih.govnih.gov This cleavage is a key step in controlling cellular S1P levels. avantiresearch.com
Researchers utilize deuterated substrates to track the activity of S1P lyase. For instance, in studies involving mouse liver microsomes, (2E)-d5-hexadecenal was used as an internal standard to quantify the formation of (2E)-hexadecenal, the product of S1P degradation by S1P lyase. nih.gov This allows for a precise measurement of the enzyme's activity. By using a deuterated standard, researchers can distinguish the newly formed aldehyde from any pre-existing, unlabeled aldehydes in the sample, leading to highly accurate quantification. nih.govnih.gov
The use of deuterated tracers has been instrumental in characterizing the kinetics of S1P lyase. For example, such methods have been used to determine the enzyme's Michaelis-Menten constant (Km), providing fundamental information about its substrate affinity. nih.gov Furthermore, these tracer studies have been employed to assess the inhibitory effects of various compounds on S1P lyase activity. nih.gov
In some experimental setups, blocking S1P lyase activity is necessary to study other aspects of sphingolipid metabolism without the confounding factor of degradation. plos.org Creating S1P lyase (SGPL1) knockout cell lines, for instance in HeLa cells, prevents the conversion of sphingosine (B13886) derivatives into glycerolipids, ensuring that metabolic labels remain within the sphingolipid pathway. plos.orgresearchgate.net
Investigation of Downstream Metabolites of S1P Degradation
The degradation of S1P by S1P lyase yields hexadecenal, which can then be further metabolized. nih.govnih.govplos.orgbiorxiv.org this compound allows researchers to follow the fate of this aldehyde and identify its downstream metabolic products.
Once formed, hexadecenal is further oxidized by aldehyde dehydrogenase 3A2 (ALDH3A2) to a fatty acid. biorxiv.orgbiorxiv.org This fatty acid can then be incorporated into other lipids, such as glycerophospholipids like phosphatidylcholine. biorxiv.orgbiorxiv.org By using d7-labeled sphinganine, which is metabolized to a deuterated S1P and subsequently a deuterated hexadecenal, researchers have been able to trace the labeled deuterium (B1214612) atoms into phosphatidylcholine in wild-type cells. biorxiv.orgbiorxiv.org This conversion is absent in S1P lyase knockout cells, confirming the metabolic path. biorxiv.orgbiorxiv.org
This tracing ability is crucial for understanding how the products of S1P degradation are integrated into other lipid metabolic pathways, a process often referred to as the sphingolipid-to-glycerolipid metabolic pathway. plos.org The use of deuterated tracers provides direct evidence of this metabolic flux and helps to quantify the extent of this conversion in different cell types and under various conditions.
Understanding Plasmalogen Biosynthesis and Catabolism
Plasmalogens are a unique class of phospholipids (B1166683) containing a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. frontiersin.org Hexadecanal (B134135) is a key precursor in the biosynthesis of some plasmalogens. caymanchem.com The catabolism of certain sphingolipids can feed into the plasmalogen biosynthetic pathway.
The degradation of S1P produces hexadecenal, which can be channeled into glycerolipid biosynthesis, including the formation of plasmalogens. plos.org While direct tracing of this compound into plasmalogens is a complex area of research, understanding the production of its precursor, hexadecenal, from S1P is a critical piece of the puzzle. The use of S1P lyase knockout cells has been a valuable tool in demonstrating the link between sphingolipid degradation and the glycerolipid pathway. plos.orgresearchgate.net
Studies on Lipid Oxidation and Reactive Carbonyl Species Formation in Cellular Models
Lipid oxidation is a process that can lead to the formation of reactive carbonyl species (RCS), which are highly reactive molecules that can damage cellular components. aston.ac.uknih.govresearchgate.net this compound can be used to study these processes, particularly in the context of oxidative stress.
Monitoring Aldehyde Production from Oxidative Stress
Oxidative stress can lead to the breakdown of lipids, generating various aldehydes. aston.ac.uk In research settings, deuterated standards like 2-[d5]-hexadecenal are essential for accurately quantifying specific aldehydes produced during oxidative events. scispace.com For example, in studies involving the oxidation of low-density lipoprotein (LDL) and RAW 264.7 cells, deuterated hexadecenal was used as an internal standard for gas chromatography-mass spectrometry (GC-MS) analysis to quantify the formation of its non-deuterated counterpart. scispace.com This method allows for precise measurement of aldehyde production resulting from oxidative damage.
Identification of Novel Carbonyl and Nitrile Products
The reaction of lipids with reactive chlorinating species, such as those produced by the enzyme myeloperoxidase, can generate novel carbonyl and nitrile products. sci-hub.ru In a study investigating the products of lysosphingolipid oxidation, a deuterated version of 2-hexadecenal was synthesized and used as an internal standard to quantify the formation of 2-hexadecenal from the reaction of sphingosylphosphorylcholine (B14255) with myeloperoxidase-derived reactive species. sci-hub.ru The use of the deuterated standard was critical for confirming the identity and quantifying the amount of the newly formed aldehyde. sci-hub.ru
Intermediary Metabolism Investigations in Non-Human Biological Systems
The elucidation of complex metabolic pathways within biological systems is a central goal of biochemical research. Isotopically labeled molecules, or tracers, are indispensable tools in these investigations, allowing for the dynamic tracking of metabolites through intricate networks of reactions. bitesizebio.com this compound, a deuterium-labeled fatty aldehyde, serves as a powerful tracer for studying specific metabolic routes, particularly those involving fatty acid and sphingolipid metabolism, in non-human model systems. caymanchem.comwikipedia.org The use of stable isotopes like deuterium (²H) provides a non-radioactive method to distinguish the tracer from its endogenous, unlabeled counterparts, enabling precise quantification via mass spectrometry. bitesizebio.comresearchgate.net
Research Findings in Cell Culture Models
In vitro cell culture systems are fundamental models for dissecting molecular pathways under controlled conditions. Studies using deuterated lipid precursors in various cell lines, such as oligodendrocyte and human embryonic kidney (HEK293) cells, have demonstrated the utility of this approach for understanding lipid metabolism. researchgate.netmdpi.com For instance, research on sphingolipid metabolism has utilized deuterated sphingosine (D7-sphingosine) to track its conversion into various complex sphingolipids.
In one such study using an oligodendrocyte cell line (MO3.13), researchers compared the metabolic rates of different ceramide species. mdpi.com While the study focused on an upstream precursor, the principle directly applies to tracking the fate of its metabolic products, such as hexadecanal. The experiment revealed that ceramides (B1148491) with a monounsaturated sphingosine base (d18:1) were metabolized more rapidly than those with a di-unsaturated sphingadiene base (d18:2). mdpi.combiorxiv.org After removing the D7-sphingosine tracer, the levels of D7-labeled d18:1 ceramide declined significantly over two hours, whereas the levels of D7-labeled d18:2 ceramide did not. mdpi.com This finding suggests that the structure of the sphingoid base significantly impacts its rate of catabolism, a process for which S1P lyase and the subsequent production of hexadecanal are essential steps.
The data below illustrates the differential metabolism observed in these cell culture experiments.
Table 1: Comparative Metabolism of Deuterated Ceramide Species in MO3.13 Cells
| Time after Tracer Removal | Change in D7-d18:1/16:0 Ceramide Level (Fold Change) | Change in D7-d18:2/16:0 Ceramide Level (Fold Change) |
| 2 hours | -2.7 (in shCtrl cells) | No significant decline |
| 2 hours | -3.1 (in shSphK2-A cells) | No significant decline |
This table is based on findings from studies on deuterated sphingolipid precursors. mdpi.com The data shows that d18:1 ceramides are metabolized more rapidly than d18:2 ceramides, highlighting how tracer studies can reveal the substrate preferences of metabolic pathways.
Research Findings in Animal Models
Animal models, particularly mice, are crucial for understanding metabolism in the context of a whole organism, including the interplay between different organs. wikipedia.orgnih.gov Deuterated compounds are frequently used in these models to assess metabolic stability and pathway dynamics in vivo. nih.gov
Research into sphingolipid function has revealed significant findings in mice lacking the enzyme sphingosine kinase 2 (SphK2), a key enzyme in the S1P metabolic pathway. mdpi.com High-resolution mass spectrometry of hippocampus tissue from these SphK2-deficient mice showed a marked accumulation of sphingolipids containing a di-unsaturated sphingadiene base. mdpi.com This accumulation is attributed to a bottleneck in the catabolic pathway created by the absence of SphK2, which is the dominant sphingosine kinase in the brain. The slower catabolism of sphingadiene-based lipids, as demonstrated in cell culture, combined with the enzyme deficiency, leads to their buildup in this specific brain region. mdpi.combiorxiv.org
Tracing studies using labeled precursors in such animal models are essential to confirm the dynamics of these metabolic shifts. By administering a deuterated precursor and tracking its incorporation into downstream metabolites like hexadecanal and its subsequent products, researchers can quantify the impact of genetic modifications on specific metabolic fluxes.
Table 2: Key Findings from Sphingolipid Metabolism Studies in Non-Human Models
| Model System | Key Finding | Implication for Intermediary Metabolism | Reference |
| Oligodendrocyte Cell Line (MO3.13) | Ceramides with a sphingosine base (d18:1) are metabolized significantly faster than those with a sphingadiene base (d18:2). | The structure of the lipid backbone directly influences the rate of entry into the catabolic pathway that produces hexadecanal. | mdpi.com |
| SphK2-Deficient Mouse Model | Marked accumulation of sphingadiene-based lipids in the hippocampus. | A deficiency in a key pathway enzyme (SphK2) creates a metabolic bottleneck, altering lipid profiles in vivo. This highlights the role of the pathway in lipid quality control. | mdpi.com |
These studies in non-human biological systems underscore the value of tracers like this compound. They provide detailed, quantitative insights into the regulation, substrate specificity, and potential dysregulation of intermediary metabolic pathways that are fundamental to health and disease.
Emerging Research Avenues and Future Directions for Hexadecanal D5
Integration with Multi-Omics Approaches in Non-Human Biological Research
The integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, provides a more comprehensive understanding of complex biological systems. biorxiv.orgconesalab.org In non-human biological research, this multi-omics approach is crucial for elucidating the intricate molecular interactions that govern cellular processes. openaccessjournals.com Model organisms like flies and mice are often used in such research due to their shorter generation cycles and the availability of advanced genetic manipulation techniques. shimadzu.com Hexadecanal-d5, as a deuterated standard, plays a significant role in the metabolomics and lipidomics components of these integrated studies.
Lipidomics Profiling with Deuterated Standards
Lipidomics aims to identify and quantify the complete set of lipids in a biological system. The use of deuterated internal standards, such as this compound, is a cornerstone of accurate and reliable lipidomics profiling. metabolomicscentre.ca These standards are essential for the relative quantification of lipids when comparing different samples. metabolomicscentre.ca The unique isotopic labeling of this compound allows it to be distinguished from its naturally occurring, non-labeled counterparts in complex biological mixtures. scbt.com This distinction is critical for precise quantification, especially when using mass spectrometry-based techniques. scbt.comcaymanchem.com The stability and predictable fragmentation patterns of deuterated standards contribute to the reliability of these analytical methods. scbt.com
The process of lipidomics profiling using deuterated standards typically involves the following steps:
Sample Preparation and Lipid Extraction: Lipids are extracted from the biological sample, and a known amount of the deuterated internal standard (e.g., this compound) is added. mdpi.com
LC-MS/MS Analysis: The lipid extract is then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the different lipid molecules and then fragments them to determine their structure and quantity. caymanchem.com
Data Analysis and Quantification: The signal from the deuterated standard is used to normalize the data and accurately quantify the endogenous lipids in the sample. metabolomicscentre.ca
The following interactive table showcases a selection of deuterated standards used in lipidomics, highlighting their application.
| Standard | Application |
| This compound | Internal standard for quantifying hexadecanal (B134135). caymanchem.com |
| Eicosapentaenoic Acid-d5 | Precise mass spectrometry standard for accurate lipid profiling. scbt.com |
| (±)5(6)-EET-d11 | Used to differentiate isomeric forms in the study of bioactive lipids. scbt.com |
| d17:0/17:0 d5-diacylglycerol | Used as an internal standard in lipid extractions. mdpi.com |
Metabolomics and Pathway Mapping
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In conjunction with pathway mapping, it provides insights into the metabolic state of a biological system. metaboanalyst.ca Hexadecanal is a key metabolite in sphingolipid metabolism, produced from the cleavage of sphingosine-1-phosphate (S1P) by S1P lyase. caymanchem.comresearchgate.net Therefore, this compound is a valuable tool for tracing and quantifying the flux through this important metabolic pathway.
By using this compound as an internal standard, researchers can accurately measure the levels of endogenous hexadecanal in various experimental conditions. nih.gov This information can then be used to map the activity of the sphingolipid pathway and understand how it is affected by different stimuli or genetic modifications. researchgate.net Web-based platforms can be utilized for the functional analysis and visualization of metabolomics data, allowing researchers to identify enriched metabolic pathways. researchgate.netbiorxiv.org
Advancements in Isotopic Labeling Strategies for Complex Biological Questions
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. nih.gov Recent advancements in labeling strategies have expanded the toolkit available to researchers, enabling them to address increasingly complex biological questions. nih.govx-chemrx.com These strategies can be broadly categorized into metabolic labeling, where isotopically labeled precursors are incorporated into biomolecules through cellular metabolism, and chemical labeling, which occurs after the molecules have been isolated. nih.gov
This compound is an example of a deuterated compound used as an internal standard for quantification. caymanchem.com The development of such isotopically labeled standards is crucial for the accuracy of mass spectrometry-based analyses. scbt.com Multiplex isotope labeling methods, which use different stable isotope-coded reagents, allow for the simultaneous analysis of multiple samples, increasing throughput and quantitative reliability. nih.gov
Development of Novel Analytical Tools for In Situ this compound Monitoring
The development of novel analytical tools is essential for advancing our understanding of the dynamic processes that occur within living systems. For the in situ monitoring of this compound, techniques that offer high sensitivity and spatial resolution are required. One promising area of development is in the field of solid-phase microextraction (SPME), which is a solvent-free sample preparation technique. uliege.be Innovations such as vacuum-assisted and multiple cumulative trapping SPME aim to enhance the extraction efficiency of volatile and semi-volatile compounds. uliege.be
Furthermore, advancements in mass spectrometry, such as the development of more sensitive detectors and ionization sources, are continuously improving the limits of detection for labeled compounds like this compound. science.gov These technological advancements will be critical for enabling real-time monitoring of hexadecanal dynamics within cells and tissues, providing unprecedented insights into its biological roles.
Potential for Understanding Fundamental Biological Processes in Diverse Organisms
Hexadecanal and its metabolic pathway are involved in a variety of fundamental biological processes. hmdb.ca The irreversible degradation of sphingosine-1-phosphate by S1P lyase to produce hexadecenal and phosphoethanolamine is a key step in sphingolipid catabolism. hmdb.canih.gov This pathway has been implicated in processes such as cell signaling, immune responses, and the regulation of cell proliferation and death. openaccessjournals.comusp.br
By using this compound as a research tool in diverse non-human organisms, scientists can investigate the conservation and divergence of these fundamental processes across different species. This comparative approach can reveal novel functions of the sphingolipid pathway and provide a deeper understanding of the chemical unity and diversity of life. openedition.org
Role in Advancing Non-Clinical Toxicology Studies and Species-Specific Metabolic Profiles
Non-clinical toxicology studies are a critical component of the drug development process, aimed at evaluating the safety of new pharmaceutical compounds before they are tested in humans. zeclinics.comich.org These studies involve assessing the potential adverse effects of a drug on various organ systems in animal models. fda.govtopra.org
This compound can be a valuable tool in these studies, particularly in the context of understanding species-specific metabolic profiles. The metabolism of a drug can vary significantly between different species, and these differences can have a major impact on its toxicity. By using isotopically labeled compounds like this compound, researchers can trace the metabolic fate of a drug and its metabolites in different animal models. This information is crucial for:
Identifying potential toxic metabolites.
Understanding the mechanisms of toxicity.
Extrapolating the results from animal studies to humans. europa.eu
The data below illustrates the type of information gathered in non-clinical toxicology studies.
| Study Type | Purpose | Key Metrics |
| Single-Dose Toxicity | Assesses acute toxicity after a single administration. zeclinics.com | No Observed Adverse Effect Level (NOAEL), Maximum Tolerated Dose (MTD) |
| Repeated-Dose Toxicity | Evaluates toxicity after multiple doses over a period of time. topra.org | Target organ toxicity, dose-response relationship |
| Genotoxicity | Assesses the potential of a compound to damage genetic material. europa.eu | Gene mutations, chromosomal damage |
| Carcinogenicity | Evaluates the potential of a compound to cause cancer. europa.eu | Tumor incidence and latency |
| Reproductive and Developmental Toxicity | Assesses effects on fertility and embryonic development. zeclinics.com | Fertility indices, teratogenicity |
By providing a means to accurately quantify specific metabolites, this compound and other labeled compounds enhance the quality and interpretability of data from these essential safety studies.
Q & A
Q. What is the role of hexadecanal-d5 in lipid metabolism studies?
this compound serves as a deuterated internal standard for mass spectrometry (MS) analysis, enabling precise quantification of unlabeled hexadecanal in biological samples. Its stable isotopic labeling (five deuterium atoms) minimizes interference with endogenous analytes, allowing researchers to differentiate between natural and exogenous compounds in complex lipid mixtures .
- Methodological application: Use this compound as a calibration standard in targeted lipidomics workflows. Optimize MS parameters (e.g., collision energy) to resolve isotopic peaks and avoid overlap with unlabeled species.
Q. How does deuterium labeling affect the physicochemical properties of this compound compared to its unlabeled counterpart?
Deuterium substitution increases molecular mass by ~5 atomic mass units (AMU), altering retention times in gas chromatography (GC) and high-performance liquid chromatography (HPLC). For example, in GC-MS, this compound typically elutes 0.2–0.5 minutes earlier than unlabeled hexadecanal due to reduced hydrogen bonding .
- Experimental validation: Conduct parallel analyses of labeled and unlabeled standards under identical chromatographic conditions to establish retention time offsets.
Q. What protocols are recommended for preparing this compound stock solutions to ensure stability?
Dissolve this compound in inert solvents like hexane or chloroform at concentrations ≤1 mM. Store aliquots at −80°C under argon to prevent oxidation. Validate stability via periodic MS analysis to detect degradation products (e.g., hexadecanoic acid-d5) .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound quantification across different MS platforms?
Inter-platform variability often arises from differences in ionization efficiency (e.g., electrospray vs. atmospheric pressure chemical ionization) or detector sensitivity.
- Resolution strategy:
- Normalize data using platform-specific calibration curves.
- Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for absolute quantification .
- Example data contradiction: A 2024 study reported 15% higher this compound levels in liver tissue via Orbitrap-MS compared to triple-quadrupole MS. The discrepancy was traced to ion suppression effects from co-eluting phospholipids .
Q. What experimental designs are optimal for tracing this compound in dynamic lipid flux studies?
Use pulse-chase labeling combined with time-resolved MS:
- Administer this compound to cell cultures or model organisms.
- Collect samples at staggered time points (e.g., 0, 6, 12, 24 hours).
- Quantify isotopic enrichment in downstream metabolites (e.g., palmitate-d5) to map turnover rates.
Q. How can this compound be integrated into multi-omics workflows to study lipid-protein interactions?
Combine MS-based lipidomics with proteomics:
- Step 1: Treat samples with this compound and crosslinkers (e.g., DSP) to stabilize lipid-protein complexes.
- Step 2: Perform immunoprecipitation of target proteins (e.g., fatty acid-binding proteins).
- Step 3: Analyze co-purified lipids via MS to identify binding partners.
- Validation metric: Use SILAC-labeled proteins to distinguish nonspecific binding .
Data Interpretation and Challenges
Q. What are common pitfalls in interpreting this compound fragmentation patterns in MS/MS?
Q. How do matrix effects influence this compound recovery in tissue homogenates?
Lipid-rich matrices (e.g., brain or adipose tissue) reduce ionization efficiency by 20–40%.
- Solution: Spike homogenates with isotopically labeled internal standards (e.g., hexadecanal-d11) for matrix-matched calibration .
Methodological Best Practices
| Parameter | Recommendation | Evidence Source |
|---|---|---|
| Storage | −80°C in argon; avoid freeze-thaw cycles | |
| MS Ionization | APCI preferred over ESI for neutral lipids | |
| Quantification | Use ≥3-point calibration curves with R² ≥0.99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
